Cas no 84573-16-0 (Rocaglamide)

Rocaglamide structure
Rocaglamide structure
Nom du produit:Rocaglamide
Numéro CAS:84573-16-0
Le MF:C29H31NO7
Mégawatts:505.558948755264
MDL:MFCD08702699
CID:725885
PubChem ID:331783

Rocaglamide Propriétés chimiques et physiques

Nom et identifiant

    • 1H-Cyclopenta(b)benzofuran-2-carboxamide, 2,3,3a,8b-tetrahydro-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-, (1R,2R,3S,3aR,8bS)-
    • Rocaglamide
    • (1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide
    • 1H-Cyclopenta(b)benzofuran-2-carboxamide, 2,3,3a,8b-tetrahydro-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl
    • 1H-Cyclopenta(b)benzofuran-2-carboxamide, 2,3,3a,8b-tetrahydro-1,8b-dihydroxy-6,8-dimethoxy-3a...
    • Roc-A
    • Rocaglamide A
    • (1R,2R,3S,3aR,8bS)-2,3,3a,8b-Tetrahydro-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-1H-cyclopenta[b]benzofuran-2-carboxamide
    • NSC 326408
    • C29H31NO7
    • MLS002701812
    • NSC326408
    • (1R,2R,3S,3aR,8bS)-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-1,8b-bis(oxidanyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide
    • (1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethy
    • (-)-(1alpha,2alpha,3beta,3abeta,8bbeta)-2,3,3a,8b-tetrahydro-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-1H-cyclopenta(b)benzofuran-2-carboxamide
    • (1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan-2-carboxamide
    • (1R,2R,3S,3aR,8bS)-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-1,8b-
    • (1R,2R,3S,3aR,8bS)-2,3,3a,8b-Tetrahydro-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-1H-cyclopenta[b]benzofuran-2-carboxamide (ACI)
    • 1H-Cyclopenta[b]benzofuran-2-carboxamide, 2,3,3a,8b-tetrahydro-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-, [1R-(1α,2α,3β,3aβ,8bβ)]- (ZCI)
    • (-)-Rocaglamide
    • HY-19356
    • RCG
    • Rocaglamide; Rocaglamide A
    • EX-A3220
    • (1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-2-carboxamide
    • AT25539
    • NCI60_002832
    • 1H-Cyclopenta[b]benzofuran-2-carboxamide,3,3a,8b-tetrahydro-1,8b-dihydroxy-6,8-dimethoxy- 3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-,(1R,2R,3S,3aR,8bS)-
    • SCHEMBL752144
    • FRG4N852F7
    • 1H-Cyclopenta[b]benzofuran-2-carboxamide,3,3a,8b-tetrahydro-1,8b-dihydroxy-6,8-dimethoxy- 3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-, [1R-(1.alpha.,2.alpha.,3.beta.,3a.beta.,8b.beta.)]-
    • AS-79589
    • 84573-16-0
    • s7428
    • NSC-326408
    • DB15495
    • CHEMBL438139
    • CS-5246
    • BRD-K97248244-001-02-6
    • ROCAGLAMIDE (FR AGLAIA ELLIPTIFOLIA)
    • 1H-Cyclopenta[b]benzofuran-2-carboxamide, 2,3,3a,8b-tetrahydro-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-, (1R,2R,3S,3aR,8bS)-
    • DTXSID101004852
    • B603847K064
    • CHEBI:66309
    • BDBM50196926
    • 117894-34-5
    • Q3437403
    • BRD-K97248244-001-01-8
    • SMR001565405
    • AC-36727
    • [ "" ]
    • (2S,3R,4R,5S,6R)-2,3-dihydroxy-10,12-dimethoxy-6-(4-methoxyphenyl)-N,N-dimethyl-5-phenyl-7-oxatricyclo[6.4.0.0(2),?]dodeca-1(8),9,11-triene-4-carboxamide
    • DA-67269
    • MDL: MFCD08702699
    • Piscine à noyau: 1S/C29H31NO7/c1-30(2)27(32)23-24(17-9-7-6-8-10-17)29(18-11-13-19(34-3)14-12-18)28(33,26(23)31)25-21(36-5)15-20(35-4)16-22(25)37-29/h6-16,23-24,26,31,33H,1-5H3/t23-,24-,26-,28+,29+/m1/s1
    • La clé Inchi: DAPAQENNNINUPW-IDAMAFBJSA-N
    • Sourire: O[C@]12C3C(=CC(=CC=3O[C@@]1(C1C=CC(OC)=CC=1)[C@H](C1C=CC=CC=1)[C@H]([C@H]2O)C(=O)N(C)C)OC)OC

Propriétés calculées

  • Qualité précise: 505.21000
  • Masse isotopique unique: 505.21005233 g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 7
  • Comptage des atomes lourds: 37
  • Nombre de liaisons rotatives: 6
  • Complexité: 810
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 5
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Charge de surface: 0
  • Le xlogp3: 2.8
  • Surface topologique des pôles: 97.7
  • Poids moléculaire: 505.6

Propriétés expérimentales

  • Couleur / forme: Powder
  • Dense: 1.321
  • Point d'ébullition: 667.3°C at 760 mmHg
  • Point d'éclair: 357.4°C
  • Indice de réfraction: 1.633
  • Le PSA: 97.69000
  • Le LogP: 3.05060
  • Solubilité: Impossible à utiliser

Rocaglamide Informations de sécurité

  • Numéro de transport des marchandises dangereuses:NONH for all modes of transport
  • Wgk Allemagne:3
  • Conditions de stockage:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Rocaglamide PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
ChemScence
CS-5246-25mg
Rocaglamide
84573-16-0 99.34%
25mg
$1850.0 2022-04-26
eNovation Chemicals LLC
Y1054339-10mg
Rocaglamide
84573-16-0 98+%
10mg
$1220 2024-06-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R877108-1mg
Rocaglamide
84573-16-0 ≥99%
1mg
¥3,960.00 2022-01-13
DC Chemicals
DC28015-25mg
Rocaglamide (Rocaglamide A; Roc-A)
84573-16-0 >98%
25mg
$1600.0 2023-09-15
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TQ0131-5 mg
Rocaglamide
84573-16-0 95.32%
5mg
¥4917.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TQ0131-1 mL * 10 mM (in DMSO)
Rocaglamide
84573-16-0 95.32%
1 mL * 10 mM (in DMSO)
¥8617.00 2022-04-26
SHENG KE LU SI SHENG WU JI SHU
sc-203241D-25 mg
Rocaglamide,
84573-16-0 ≥95%
25mg
¥38,628.00 2023-07-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
R276055-100μg
Rocaglamide
84573-16-0 ≥98%
100μg
¥2967.90 2023-09-01
MedChemExpress
HY-19356-10mg
Rocaglamide
84573-16-0 98.61%
10mg
¥8700 2024-04-17
ChemScence
CS-5246-10mg
Rocaglamide
84573-16-0 99.34%
10mg
$950.0 2022-04-26

Rocaglamide Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Acetic acid ,  Acetonitrile ;  30 min, rt; 20 h, rt
1.2 Reagents: Sodium chloride Solvents: Water
Référence
Synthesis of Each Enantiomer of Rocaglamide by Means of a Palladium(0)-Catalyzed Nazarov-Type Cyclization
Zhou, Zhe; et al, Angewandte Chemie, 2015, 54(20), 6037-6040

Méthode de production 2

Conditions de réaction
1.1 Reagents: Methanaminium, N,N,N-trimethyl-, (T-4)-tris(acetato-κO)hydroborate(1-) (1:1) Solvents: Acetic acid ,  Acetonitrile
Référence
Tetramethylammonium Triacetoxyborohydride
Houri, Ahmad F.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3

Méthode de production 3

Conditions de réaction
1.1 Reagents: Magnesium iodide Solvents: Diethyl ether ,  Toluene ;  15 min, rt → 90 °C; 15 min, 90 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
2.1 Reagents: Sodium borohydride Solvents: Acetic acid ,  Acetonitrile ;  30 min, rt; 20 h, rt
2.2 Reagents: Sodium chloride Solvents: Water
Référence
Synthesis of Each Enantiomer of Rocaglamide by Means of a Palladium(0)-Catalyzed Nazarov-Type Cyclization
Zhou, Zhe; et al, Angewandte Chemie, 2015, 54(20), 6037-6040

Méthode de production 4

Conditions de réaction
1.1 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ,  Tetrahydrofuran ;  12 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
2.2 Reagents: Lanthanate(2-), pentachloro-, lithium (1:2) ;  -78 °C; 1 h, -78 °C
2.3 Solvents: Tetrahydrofuran ;  45 min, -78 °C → -30 °C
2.4 Reagents: Ammonium chloride Solvents: Water
2.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
3.1 Reagents: Acetic acid ,  Selenium dioxide Solvents: 1,4-Dioxane ;  30 min, rt → reflux
4.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, rt
4.2 Reagents: Ammonium chloride Solvents: Water ;  rt
5.1 Reagents: Magnesium iodide Solvents: Diethyl ether ,  Toluene ;  15 min, 90 °C
5.2 Reagents: Sodium thiosulfate Solvents: Water
6.1 Reagents: Acetic acid ,  Sodium borohydride ;  30 min, rt
6.2 Solvents: Acetonitrile ;  20 h, rt
6.3 Reagents: Sodium chloride Solvents: Water ;  rt
Référence
The Evolution of the Total Synthesis of Rocaglamide
Zhou, Zhe; et al, Chemistry - A European Journal, 2016, 22(44), 15929-15936

Méthode de production 5

Conditions de réaction
1.1 Reagents: Acetic acid ,  Methanaminium, N,N,N-trimethyl-, (T-4)-tris(acetato-κO)hydroborate(1-) (1:1) Solvents: Acetonitrile ;  3 h, rt
1.2 Reagents: Potassium sodium tartrate Solvents: Water ;  30 min, rt
2.1 Reagents: Potassium hydroxide Solvents: Methanol ;  12 h, 44 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  rt → 0 °C
3.2 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ;  5 min, 0 °C; 30 min, 0 °C
3.3 Reagents: Triethylamine ;  1 h, 0 °C; 12 h, rt
3.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
Référence
Enantioselective Photocycloaddition Mediated by Chiral Bronsted Acids: Asymmetric Synthesis of the Rocaglamides
Gerard, Baudouin; et al, Journal of the American Chemical Society, 2006, 128(24), 7754-7755

Méthode de production 6

Conditions de réaction
1.1 Reagents: 1,1,1,3,3,3-Hexafluoro-2-propanol ,  Bis(trifluoroacetoxy)iodobenzene Solvents: Allyl alcohol ;  -10 °C → rt; 2 h, rt
2.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  30 min, 0 °C
3.1 Reagents: Lithium hydroxide Solvents: Ethanol ,  Tetrahydrofuran ,  Water ;  4 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
3.3 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ,  Tetrahydrofuran ;  12 h, rt
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
4.2 Reagents: Lanthanate(2-), pentachloro-, lithium (1:2) ;  -78 °C; 1 h, -78 °C
4.3 Solvents: Tetrahydrofuran ;  45 min, -78 °C → -30 °C
4.4 Reagents: Ammonium chloride Solvents: Water
4.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
5.1 Reagents: Acetic acid ,  Selenium dioxide Solvents: 1,4-Dioxane ;  30 min, rt → reflux
6.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, rt
6.2 Reagents: Ammonium chloride Solvents: Water ;  rt
7.1 Reagents: Magnesium iodide Solvents: Diethyl ether ,  Toluene ;  15 min, 90 °C
7.2 Reagents: Sodium thiosulfate Solvents: Water
8.1 Reagents: Acetic acid ,  Sodium borohydride ;  30 min, rt
8.2 Solvents: Acetonitrile ;  20 h, rt
8.3 Reagents: Sodium chloride Solvents: Water ;  rt
Référence
The Evolution of the Total Synthesis of Rocaglamide
Zhou, Zhe; et al, Chemistry - A European Journal, 2016, 22(44), 15929-15936

Méthode de production 7

Conditions de réaction
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Tetrahydrofuran
2.1 -
Référence
An unusual oxidative cyclization. A synthesis and absolute stereochemical assignment of (-)-rocaglamide
Trost, Barry M.; et al, Journal of the American Chemical Society, 1990, 112(24), 9022-4

Méthode de production 8

Conditions de réaction
1.1 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ,  Tetrahydrofuran ;  12 h, rt
2.1 Reagents: Butyllithium Solvents: Hydrofluoric acid ;  -78 °C; 1 h, -78 °C
2.2 Reagents: Lanthanate(2-), pentachloro-, lithium (1:2) ;  1 h, -78 °C
2.3 Solvents: Tetrahydrofuran ;  45 min, -78 °C → -30 °C
2.4 Reagents: Ammonium chloride Solvents: Water
2.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
3.1 Reagents: Acetic acid ,  Selenium dioxide Solvents: 1,4-Dioxane ;  30 min, rt → reflux; reflux → rt
4.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, rt
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Magnesium iodide Solvents: Diethyl ether ,  Toluene ;  15 min, rt → 90 °C; 15 min, 90 °C
5.2 Reagents: Sodium thiosulfate Solvents: Water
6.1 Reagents: Sodium borohydride Solvents: Acetic acid ,  Acetonitrile ;  30 min, rt; 20 h, rt
6.2 Reagents: Sodium chloride Solvents: Water
Référence
Synthesis of Each Enantiomer of Rocaglamide by Means of a Palladium(0)-Catalyzed Nazarov-Type Cyclization
Zhou, Zhe; et al, Angewandte Chemie, 2015, 54(20), 6037-6040

Méthode de production 9

Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Ethanol ,  Tetrahydrofuran ,  Water ;  4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.1 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ,  Tetrahydrofuran ;  12 h, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
3.2 Reagents: Lanthanate(2-), pentachloro-, lithium (1:2) ;  -78 °C; 1 h, -78 °C
3.3 Solvents: Tetrahydrofuran ;  45 min, -78 °C → -30 °C
3.4 Reagents: Ammonium chloride Solvents: Water
3.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
4.1 Reagents: Acetic acid ,  Selenium dioxide Solvents: 1,4-Dioxane ;  30 min, rt → reflux
5.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, rt
5.2 Reagents: Ammonium chloride Solvents: Water ;  rt
6.1 Reagents: Magnesium iodide Solvents: Diethyl ether ,  Toluene ;  15 min, 90 °C
6.2 Reagents: Sodium thiosulfate Solvents: Water
7.1 Reagents: Acetic acid ,  Sodium borohydride ;  30 min, rt
7.2 Solvents: Acetonitrile ;  20 h, rt
7.3 Reagents: Sodium chloride Solvents: Water ;  rt
Référence
The Evolution of the Total Synthesis of Rocaglamide
Zhou, Zhe; et al, Chemistry - A European Journal, 2016, 22(44), 15929-15936

Méthode de production 10

Conditions de réaction
1.1 Reagents: Magnesium iodide Solvents: Diethyl ether ,  Toluene ;  15 min, 90 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
2.1 Reagents: Acetic acid ,  Sodium borohydride ;  30 min, rt
2.2 Solvents: Acetonitrile ;  20 h, rt
2.3 Reagents: Sodium chloride Solvents: Water ;  rt
Référence
The Evolution of the Total Synthesis of Rocaglamide
Zhou, Zhe; et al, Chemistry - A European Journal, 2016, 22(44), 15929-15936

Méthode de production 11

Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Magnesium iodide Solvents: Diethyl ether ,  Toluene ;  15 min, rt → 90 °C; 15 min, 90 °C
2.2 Reagents: Sodium thiosulfate Solvents: Water
3.1 Reagents: Sodium borohydride Solvents: Acetic acid ,  Acetonitrile ;  30 min, rt; 20 h, rt
3.2 Reagents: Sodium chloride Solvents: Water
Référence
Synthesis of Each Enantiomer of Rocaglamide by Means of a Palladium(0)-Catalyzed Nazarov-Type Cyclization
Zhou, Zhe; et al, Angewandte Chemie, 2015, 54(20), 6037-6040

Méthode de production 12

Conditions de réaction
1.1 Reagents: Acetic acid ,  Selenium dioxide Solvents: 1,4-Dioxane ;  30 min, rt → reflux
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Magnesium iodide Solvents: Diethyl ether ,  Toluene ;  15 min, 90 °C
3.2 Reagents: Sodium thiosulfate Solvents: Water
4.1 Reagents: Acetic acid ,  Sodium borohydride ;  30 min, rt
4.2 Solvents: Acetonitrile ;  20 h, rt
4.3 Reagents: Sodium chloride Solvents: Water ;  rt
Référence
The Evolution of the Total Synthesis of Rocaglamide
Zhou, Zhe; et al, Chemistry - A European Journal, 2016, 22(44), 15929-15936

Méthode de production 13

Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Ethanol ,  Tetrahydrofuran ,  Water ;  4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
1.3 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ,  Tetrahydrofuran ;  12 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
2.2 Reagents: Lanthanate(2-), pentachloro-, lithium (1:2) ;  -78 °C; 1 h, -78 °C
2.3 Solvents: Tetrahydrofuran ;  45 min, -78 °C → -30 °C
2.4 Reagents: Ammonium chloride Solvents: Water
2.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
3.1 Reagents: Acetic acid ,  Selenium dioxide Solvents: 1,4-Dioxane ;  30 min, rt → reflux
4.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, rt
4.2 Reagents: Ammonium chloride Solvents: Water ;  rt
5.1 Reagents: Magnesium iodide Solvents: Diethyl ether ,  Toluene ;  15 min, 90 °C
5.2 Reagents: Sodium thiosulfate Solvents: Water
6.1 Reagents: Acetic acid ,  Sodium borohydride ;  30 min, rt
6.2 Solvents: Acetonitrile ;  20 h, rt
6.3 Reagents: Sodium chloride Solvents: Water ;  rt
Référence
The Evolution of the Total Synthesis of Rocaglamide
Zhou, Zhe; et al, Chemistry - A European Journal, 2016, 22(44), 15929-15936

Méthode de production 14

Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Ethanol ,  Tetrahydrofuran ,  Water ;  4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ,  Tetrahydrofuran ;  12 h, rt
3.1 Reagents: Butyllithium Solvents: Hydrofluoric acid ;  -78 °C; 1 h, -78 °C
3.2 Reagents: Lanthanate(2-), pentachloro-, lithium (1:2) ;  1 h, -78 °C
3.3 Solvents: Tetrahydrofuran ;  45 min, -78 °C → -30 °C
3.4 Reagents: Ammonium chloride Solvents: Water
3.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
4.1 Reagents: Acetic acid ,  Selenium dioxide Solvents: 1,4-Dioxane ;  30 min, rt → reflux; reflux → rt
5.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, rt
5.2 Reagents: Ammonium chloride Solvents: Water
6.1 Reagents: Magnesium iodide Solvents: Diethyl ether ,  Toluene ;  15 min, rt → 90 °C; 15 min, 90 °C
6.2 Reagents: Sodium thiosulfate Solvents: Water
7.1 Reagents: Sodium borohydride Solvents: Acetic acid ,  Acetonitrile ;  30 min, rt; 20 h, rt
7.2 Reagents: Sodium chloride Solvents: Water
Référence
Synthesis of Each Enantiomer of Rocaglamide by Means of a Palladium(0)-Catalyzed Nazarov-Type Cyclization
Zhou, Zhe; et al, Angewandte Chemie, 2015, 54(20), 6037-6040

Méthode de production 15

Conditions de réaction
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  rt → 0 °C
1.2 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ;  5 min, 0 °C; 30 min, 0 °C
1.3 Reagents: Triethylamine ;  1 h, 0 °C; 12 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
Référence
Enantioselective Photocycloaddition Mediated by Chiral Bronsted Acids: Asymmetric Synthesis of the Rocaglamides
Gerard, Baudouin; et al, Journal of the American Chemical Society, 2006, 128(24), 7754-7755

Méthode de production 16

Conditions de réaction
Référence
An unusual oxidative cyclization. A synthesis and absolute stereochemical assignment of (-)-rocaglamide
Trost, Barry M.; et al, Journal of the American Chemical Society, 1990, 112(24), 9022-4

Méthode de production 17

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 Reagents: Lanthanate(2-), pentachloro-, lithium (1:2) ;  -78 °C; 1 h, -78 °C
1.3 Solvents: Tetrahydrofuran ;  45 min, -78 °C → -30 °C
1.4 Reagents: Ammonium chloride Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
2.1 Reagents: Acetic acid ,  Selenium dioxide Solvents: 1,4-Dioxane ;  30 min, rt → reflux
3.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, rt
3.2 Reagents: Ammonium chloride Solvents: Water ;  rt
4.1 Reagents: Magnesium iodide Solvents: Diethyl ether ,  Toluene ;  15 min, 90 °C
4.2 Reagents: Sodium thiosulfate Solvents: Water
5.1 Reagents: Acetic acid ,  Sodium borohydride ;  30 min, rt
5.2 Solvents: Acetonitrile ;  20 h, rt
5.3 Reagents: Sodium chloride Solvents: Water ;  rt
Référence
The Evolution of the Total Synthesis of Rocaglamide
Zhou, Zhe; et al, Chemistry - A European Journal, 2016, 22(44), 15929-15936

Méthode de production 18

Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  12 h, 44 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  rt → 0 °C
2.2 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ;  5 min, 0 °C; 30 min, 0 °C
2.3 Reagents: Triethylamine ;  1 h, 0 °C; 12 h, rt
2.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
Référence
Enantioselective Photocycloaddition Mediated by Chiral Bronsted Acids: Asymmetric Synthesis of the Rocaglamides
Gerard, Baudouin; et al, Journal of the American Chemical Society, 2006, 128(24), 7754-7755

Méthode de production 19

Conditions de réaction
1.1 Reagents: Acetic acid ,  Selenium dioxide Solvents: 1,4-Dioxane ;  30 min, rt → reflux; reflux → rt
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, rt
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Magnesium iodide Solvents: Diethyl ether ,  Toluene ;  15 min, rt → 90 °C; 15 min, 90 °C
3.2 Reagents: Sodium thiosulfate Solvents: Water
4.1 Reagents: Sodium borohydride Solvents: Acetic acid ,  Acetonitrile ;  30 min, rt; 20 h, rt
4.2 Reagents: Sodium chloride Solvents: Water
Référence
Synthesis of Each Enantiomer of Rocaglamide by Means of a Palladium(0)-Catalyzed Nazarov-Type Cyclization
Zhou, Zhe; et al, Angewandte Chemie, 2015, 54(20), 6037-6040

Méthode de production 20

Conditions de réaction
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  rt; 20 min, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Acetic acid ,  Methanaminium, N,N,N-trimethyl-, (T-4)-tris(acetato-κO)hydroborate(1-) (1:1) Solvents: Acetonitrile ;  3 h, rt
2.2 Reagents: Potassium sodium tartrate Solvents: Water ;  30 min, rt
3.1 Reagents: Potassium hydroxide Solvents: Methanol ;  12 h, 44 °C
3.2 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  rt → 0 °C
4.2 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ;  5 min, 0 °C; 30 min, 0 °C
4.3 Reagents: Triethylamine ;  1 h, 0 °C; 12 h, rt
4.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
Référence
Enantioselective Photocycloaddition Mediated by Chiral Bronsted Acids: Asymmetric Synthesis of the Rocaglamides
Gerard, Baudouin; et al, Journal of the American Chemical Society, 2006, 128(24), 7754-7755

Méthode de production 21

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Hydrofluoric acid ;  -78 °C; 1 h, -78 °C
1.2 Reagents: Lanthanate(2-), pentachloro-, lithium (1:2) ;  1 h, -78 °C
1.3 Solvents: Tetrahydrofuran ;  45 min, -78 °C → -30 °C
1.4 Reagents: Ammonium chloride Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
2.1 Reagents: Acetic acid ,  Selenium dioxide Solvents: 1,4-Dioxane ;  30 min, rt → reflux; reflux → rt
3.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, rt
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Magnesium iodide Solvents: Diethyl ether ,  Toluene ;  15 min, rt → 90 °C; 15 min, 90 °C
4.2 Reagents: Sodium thiosulfate Solvents: Water
5.1 Reagents: Sodium borohydride Solvents: Acetic acid ,  Acetonitrile ;  30 min, rt; 20 h, rt
5.2 Reagents: Sodium chloride Solvents: Water
Référence
Synthesis of Each Enantiomer of Rocaglamide by Means of a Palladium(0)-Catalyzed Nazarov-Type Cyclization
Zhou, Zhe; et al, Angewandte Chemie, 2015, 54(20), 6037-6040

Méthode de production 22

Conditions de réaction
1.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Allyl alcohol ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  -10 °C; -10 °C → rt; 2 h, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  rt → 0 °C; 30 min, 0 °C
2.1 Reagents: Lithium hydroxide Solvents: Ethanol ,  Tetrahydrofuran ,  Water ;  4 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.3 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ,  Tetrahydrofuran ;  12 h, rt
3.1 Reagents: Butyllithium Solvents: Hydrofluoric acid ;  -78 °C; 1 h, -78 °C
3.2 Reagents: Lanthanate(2-), pentachloro-, lithium (1:2) ;  1 h, -78 °C
3.3 Solvents: Tetrahydrofuran ;  45 min, -78 °C → -30 °C
3.4 Reagents: Ammonium chloride Solvents: Water
3.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
4.1 Reagents: Acetic acid ,  Selenium dioxide Solvents: 1,4-Dioxane ;  30 min, rt → reflux; reflux → rt
5.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, rt
5.2 Reagents: Ammonium chloride Solvents: Water
6.1 Reagents: Magnesium iodide Solvents: Diethyl ether ,  Toluene ;  15 min, rt → 90 °C; 15 min, 90 °C
6.2 Reagents: Sodium thiosulfate Solvents: Water
7.1 Reagents: Sodium borohydride Solvents: Acetic acid ,  Acetonitrile ;  30 min, rt; 20 h, rt
7.2 Reagents: Sodium chloride Solvents: Water
Référence
Synthesis of Each Enantiomer of Rocaglamide by Means of a Palladium(0)-Catalyzed Nazarov-Type Cyclization
Zhou, Zhe; et al, Angewandte Chemie, 2015, 54(20), 6037-6040

Méthode de production 23

Conditions de réaction
1.1 Reagents: Acetic acid ,  Sodium borohydride ;  30 min, rt
1.2 Solvents: Acetonitrile ;  20 h, rt
1.3 Reagents: Sodium chloride Solvents: Water ;  rt
Référence
The Evolution of the Total Synthesis of Rocaglamide
Zhou, Zhe; et al, Chemistry - A European Journal, 2016, 22(44), 15929-15936

Méthode de production 24

Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Magnesium iodide Solvents: Diethyl ether ,  Toluene ;  15 min, 90 °C
2.2 Reagents: Sodium thiosulfate Solvents: Water
3.1 Reagents: Acetic acid ,  Sodium borohydride ;  30 min, rt
3.2 Solvents: Acetonitrile ;  20 h, rt
3.3 Reagents: Sodium chloride Solvents: Water ;  rt
Référence
The Evolution of the Total Synthesis of Rocaglamide
Zhou, Zhe; et al, Chemistry - A European Journal, 2016, 22(44), 15929-15936

Méthode de production 25

Conditions de réaction
1.1 Reagents: (4R,5R)-α4,α4,α5,α5-Tetra-9-phenanthrenyl-2,2-diphenyl-1,3-dioxolane-4,5-dimetha… Solvents: Dichloromethane ,  Toluene ;  5 min; 12 h, -70 °C
1.2 Solvents: Methanol
2.1 Reagents: Sodium methoxide Solvents: Methanol ;  rt; 20 min, 60 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Acetic acid ,  Methanaminium, N,N,N-trimethyl-, (T-4)-tris(acetato-κO)hydroborate(1-) (1:1) Solvents: Acetonitrile ;  3 h, rt
3.2 Reagents: Potassium sodium tartrate Solvents: Water ;  30 min, rt
4.1 Reagents: Potassium hydroxide Solvents: Methanol ;  12 h, 44 °C
4.2 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  rt → 0 °C
5.2 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ;  5 min, 0 °C; 30 min, 0 °C
5.3 Reagents: Triethylamine ;  1 h, 0 °C; 12 h, rt
5.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
Référence
Enantioselective Photocycloaddition Mediated by Chiral Bronsted Acids: Asymmetric Synthesis of the Rocaglamides
Gerard, Baudouin; et al, Journal of the American Chemical Society, 2006, 128(24), 7754-7755

Méthode de production 26

Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Ethanol ,  Tetrahydrofuran ,  Water ;  4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
1.3 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ,  Tetrahydrofuran ;  12 h, rt
2.1 Reagents: Butyllithium Solvents: Hydrofluoric acid ;  -78 °C; 1 h, -78 °C
2.2 Reagents: Lanthanate(2-), pentachloro-, lithium (1:2) ;  1 h, -78 °C
2.3 Solvents: Tetrahydrofuran ;  45 min, -78 °C → -30 °C
2.4 Reagents: Ammonium chloride Solvents: Water
2.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
3.1 Reagents: Acetic acid ,  Selenium dioxide Solvents: 1,4-Dioxane ;  30 min, rt → reflux; reflux → rt
4.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, rt
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Magnesium iodide Solvents: Diethyl ether ,  Toluene ;  15 min, rt → 90 °C; 15 min, 90 °C
5.2 Reagents: Sodium thiosulfate Solvents: Water
6.1 Reagents: Sodium borohydride Solvents: Acetic acid ,  Acetonitrile ;  30 min, rt; 20 h, rt
6.2 Reagents: Sodium chloride Solvents: Water
Référence
Synthesis of Each Enantiomer of Rocaglamide by Means of a Palladium(0)-Catalyzed Nazarov-Type Cyclization
Zhou, Zhe; et al, Angewandte Chemie, 2015, 54(20), 6037-6040

Méthode de production 27

Conditions de réaction
1.1 Reagents: 1,1,1,3,3,3-Hexafluoro-2-propanol ,  Bis(trifluoroacetoxy)iodobenzene Solvents: Allyl alcohol ;  -10 °C → rt; 2 h, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  30 min, 0 °C
2.1 Reagents: Lithium hydroxide Solvents: Ethanol ,  Tetrahydrofuran ,  Water ;  4 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.3 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ,  Tetrahydrofuran ;  12 h, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
3.2 Reagents: Lanthanate(2-), pentachloro-, lithium (1:2) ;  -78 °C; 1 h, -78 °C
3.3 Solvents: Tetrahydrofuran ;  45 min, -78 °C → -30 °C
3.4 Reagents: Ammonium chloride Solvents: Water
3.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
4.1 Reagents: Acetic acid ,  Selenium dioxide Solvents: 1,4-Dioxane ;  30 min, rt → reflux
5.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, rt
5.2 Reagents: Ammonium chloride Solvents: Water ;  rt
6.1 Reagents: Magnesium iodide Solvents: Diethyl ether ,  Toluene ;  15 min, 90 °C
6.2 Reagents: Sodium thiosulfate Solvents: Water
7.1 Reagents: Acetic acid ,  Sodium borohydride ;  30 min, rt
7.2 Solvents: Acetonitrile ;  20 h, rt
7.3 Reagents: Sodium chloride Solvents: Water ;  rt
Référence
The Evolution of the Total Synthesis of Rocaglamide
Zhou, Zhe; et al, Chemistry - A European Journal, 2016, 22(44), 15929-15936

Méthode de production 28

Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  30 min, 0 °C
2.1 Reagents: Lithium hydroxide Solvents: Ethanol ,  Tetrahydrofuran ,  Water ;  4 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.3 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ,  Tetrahydrofuran ;  12 h, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
3.2 Reagents: Lanthanate(2-), pentachloro-, lithium (1:2) ;  -78 °C; 1 h, -78 °C
3.3 Solvents: Tetrahydrofuran ;  45 min, -78 °C → -30 °C
3.4 Reagents: Ammonium chloride Solvents: Water
3.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
4.1 Reagents: Acetic acid ,  Selenium dioxide Solvents: 1,4-Dioxane ;  30 min, rt → reflux
5.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, rt
5.2 Reagents: Ammonium chloride Solvents: Water ;  rt
6.1 Reagents: Magnesium iodide Solvents: Diethyl ether ,  Toluene ;  15 min, 90 °C
6.2 Reagents: Sodium thiosulfate Solvents: Water
7.1 Reagents: Acetic acid ,  Sodium borohydride ;  30 min, rt
7.2 Solvents: Acetonitrile ;  20 h, rt
7.3 Reagents: Sodium chloride Solvents: Water ;  rt
Référence
The Evolution of the Total Synthesis of Rocaglamide
Zhou, Zhe; et al, Chemistry - A European Journal, 2016, 22(44), 15929-15936

Rocaglamide Raw materials

Rocaglamide Preparation Products

Rocaglamide Littérature connexe

Articles recommandés

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:84573-16-0)Rocaglamide
A928038
Pureté:99%/99%
Quantité:5mg/10mg
Prix ($):379.0/658.0